1-[(4-Bromophenyl)methyl]piperidin-4-amine - 92539-13-4

1-[(4-Bromophenyl)methyl]piperidin-4-amine

Catalog Number: EVT-3442281
CAS Number: 92539-13-4
Molecular Formula: C12H17BrN2
Molecular Weight: 269.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

A common method for synthesizing 1-[(4-Bromophenyl)methyl]piperidin-4-amine involves the alkylation of 4-aminopiperidine with 4-bromobenzyl bromide. [] This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as acetonitrile or dimethylformamide.

Chemical Reactions Analysis

1-[(4-Bromophenyl)methyl]piperidin-4-amine serves as a versatile building block for synthesizing more complex molecules. The primary amine functionality on the piperidine ring can be readily acylated, alkylated, or reacted with various electrophiles to introduce desired substituents. [, ] The bromine atom on the phenyl ring allows for further derivatization through metal-catalyzed coupling reactions, such as Suzuki-Miyaura coupling. [] This reaction enables the introduction of a wide range of aryl and heteroaryl substituents, expanding the structural diversity and potential applications of the synthesized compounds.

Applications
  • CCR5 Antagonists: Research has led to the development of SCH 351125, a potent CCR5 antagonist derived from a piperidino-piperidine structure incorporating 1-[(4-Bromophenyl)methyl]piperidin-4-amine. SCH 351125 exhibited potent activity against RANTES binding, blocked viral entry, and showed excellent antiviral potency against HIV-1 viral isolates. []

  • GluN2B Receptor Negative Allosteric Modulators (NAMs): BMS-986169, a GluN2B NAM, utilizes a structural motif incorporating the 1-[(4-Bromophenyl)methyl]piperidin-4-amine core. This compound displayed high binding affinity for the GluN2B subunit and selective inhibition of GluN2B receptor function, suggesting potential therapeutic value for treatment-resistant depression. []

  • Anaplastic Lymphoma Kinase (ALK) Inhibitors: LDK378, a potent and selective ALK inhibitor, was developed through structure-activity relationship studies guided by the structure of 1-[(4-Bromophenyl)methyl]piperidin-4-amine-containing compounds. LDK378 demonstrated substantial antitumor activity in ALK-positive cancer patients. []

  • Monoacylglycerol Lipase (MAGL) Inhibitors: JJKK-048, an ultrapotent MAGL inhibitor, features a structure incorporating the 1-[(4-Bromophenyl)methyl]piperidin-4-amine core. JJKK-048 demonstrated significant analgesic effects in animal models of pain. []

Compound: 1-[(4-Chlorophenyl)methyl]piperidin-4-amine (CMP)

Compound Description:

1-[(4-Chlorophenyl)methyl]piperidin-4-amine (CMP) serves as the primary subject in a study investigating its kinetic oxidation using alkaline potassium permanganate with a Ru(III) catalyst []. This research focuses on the reaction mechanism and kinetics, revealing that CMP undergoes oxidation to produce chlorobenzene and L-alanine, N-(2-aminomethylethyl)-carboxylic acid. Density functional theory (DFT) analysis provided insights into the reaction pathway and supported the proposed mechanism.

Relevance:

Reference:

Compound: 3-(1-{[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}piperidin-4-yl)-6-fluoro-1,2-benzoxazole hemihydrate

Compound Description:

The title compound, 3-(1-{[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}piperidin-4-yl)-6-fluoro-1,2-benzoxazole hemihydrate, was characterized by X-ray crystallography. The study revealed key structural features, including the chair conformation of the piperidine ring and the planar nature of the triazole and benzisoxazole rings []. The molecule exhibits intramolecular and intermolecular hydrogen bonding, contributing to its crystal packing and stability.

Relevance:

Reference:

Compound: N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236)

Compound Description:

MBA236 is a novel cholinesterase and monoamine oxidase dual inhibitor designed and synthesized based on the structure of a previously identified lead compound and QSAR predictions []. The compound exhibits significant potential for therapeutic applications in conditions associated with cholinesterase and monoamine oxidase dysregulation.

Relevance:

Reference:

Compound: 1-benzyl-N-(2,4-dichlorophenethyl) piperidin-4-amine (M22)

Compound Description:

M22 was identified as a selective NEDD8 activating enzyme (NAE) inhibitor through a structure-based virtual screening approach []. The compound displayed promising antitumor activity in vitro and in vivo, inhibiting multiple cancer cell lines and exhibiting tumor growth suppression in a mouse xenograft model.

Relevance:

Reference:

Compound: 2-(4-Methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide Hydrochloride (AC-90179)

Compound Description:

AC-90179 is a selective serotonin 2A receptor inverse agonist []. It demonstrates high affinity for 5-HT2A receptors and exhibits antagonistic activity at 5-HT2C receptors. AC-90179 effectively blocks 5-HT2A receptor signaling in vivo, evidenced by its ability to attenuate the effects of a 5-HT2A agonist.

Relevance:

Compound: 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125)

Compound Description:

SCH 351125 is a potent and selective CCR5 antagonist with demonstrated oral bioavailability in preclinical studies []. It exhibits significant antiviral activity against various HIV-1 isolates by blocking RANTES binding to the CCR5 receptor.

Properties

CAS Number

92539-13-4

Product Name

1-[(4-Bromophenyl)methyl]piperidin-4-amine

IUPAC Name

1-[(4-bromophenyl)methyl]piperidin-4-amine

Molecular Formula

C12H17BrN2

Molecular Weight

269.18 g/mol

InChI

InChI=1S/C12H17BrN2/c13-11-3-1-10(2-4-11)9-15-7-5-12(14)6-8-15/h1-4,12H,5-9,14H2

InChI Key

DDPNUBVUABSUEG-UHFFFAOYSA-N

SMILES

C1CN(CCC1N)CC2=CC=C(C=C2)Br

Canonical SMILES

C1CN(CCC1N)CC2=CC=C(C=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.